molecular formula C19H22FN3O4S2 B2551673 N1-(3-fluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898425-68-8

N1-(3-fluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2551673
CAS RN: 898425-68-8
M. Wt: 439.52
InChI Key: KSCLTWRGNLURDR-UHFFFAOYSA-N
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Description

This compound is an organofluorine compound, which means it contains at least one carbon-fluorine bond . The presence of fluorine can significantly alter the properties of organic compounds, often increasing their stability and reactivity.

Scientific Research Applications

Orexin Receptor Antagonism and Binge Eating

A study explored the effects of selective orexin receptor antagonists on compulsive food consumption, highlighting the potential of such compounds in understanding and treating eating disorders with a compulsive component. Compounds like GSK1059865, a selective orexin-1 receptor (OX1R) antagonist, were evaluated in a binge eating model, demonstrating the role of OX1R mechanisms in compulsive eating behaviors (Piccoli et al., 2012).

Antibacterial Studies of Piperidine Derivatives

Another research focused on the synthesis of N-substituted derivatives of a piperidine compound, examining their antibacterial activity. This study underscores the relevance of piperidine-based compounds in developing new antibacterial agents, which might hint at the potential applications of N1-(3-fluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide in similar contexts (Khalid et al., 2016).

PET Radiotracers and Cannabinoid Receptors

Research into PET radiotracers for studying cannabinoid receptors involves compounds with structures that include piperidine and fluorophenyl groups, similar to the compound . Such studies are crucial for advancing our understanding of receptor systems in the brain and developing targeted therapies (Katoch-Rouse & Horti, 2003).

Corrosion Inhibition

A study on the corrosion inhibition properties of piperidine derivatives on iron highlights the potential application of similar compounds in materials science, particularly in protecting metals from corrosion. This research points to the broader implications of such chemical compounds in industrial applications (Kaya et al., 2016).

Antidepressant Potential

Investigations into novel derivatives of piperidine for their 5-HT1A receptor agonist activity and antidepressant potential demonstrate the relevance of structurally similar compounds in neuropsychopharmacology. This research suggests potential psychiatric applications for compounds like this compound (Vacher et al., 1999).

properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S2/c20-14-5-3-6-15(13-14)22-19(25)18(24)21-10-9-16-7-1-2-11-23(16)29(26,27)17-8-4-12-28-17/h3-6,8,12-13,16H,1-2,7,9-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCLTWRGNLURDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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